molecular formula C26H29ClN6O3 B304893 2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone

Cat. No. B304893
M. Wt: 509 g/mol
InChI Key: HOYDJCPMXOOTJZ-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, also known as BCPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCPH is a hydrazone derivative of pyrimidin-4-yl and benzaldehyde, which has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including tyrosine kinase, which is involved in cancer cell proliferation. It has also been shown to modulate the activity of certain receptors and ion channels, including the GABA(A) receptor and the NMDA receptor.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes and modulate the activity of certain receptors and ion channels. In vivo studies have shown that this compound can reduce tumor growth in mice. However, further studies are needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has several advantages for lab experiments, including its relative ease of synthesis and its potential applications in various fields. However, it also has limitations, including its potential toxicity and the need for further studies to determine its full range of effects.

Future Directions

There are several future directions for the study of 2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone. One direction is to investigate its potential as an anti-cancer agent and to determine its mechanism of action. Another direction is to study its potential as a tool for studying the mechanism of action of certain enzymes and proteins. Additionally, further studies are needed to determine its full range of biochemical and physiological effects and to explore its potential applications in other fields, such as neuroscience and drug discovery.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand its potential and to explore its applications in various fields.

Synthesis Methods

2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone can be synthesized using different methods, including the reaction of 2-(benzyloxy)-5-chlorobenzaldehyde with 2,6-dimorpholin-4-ylpyrimidine-4-carbohydrazide in the presence of acetic acid and refluxing in ethanol. Another method involves the reaction of 2-(benzyloxy)-5-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of 2,6-dimorpholin-4-ylpyrimidine-4-carboxylic acid hydrazide and refluxing in ethanol for several hours.

Scientific Research Applications

2-(Benzyloxy)-5-chlorobenzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential anti-cancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. In biochemistry, this compound has been used as a tool to study the mechanism of action of certain enzymes and proteins. In pharmacology, this compound has been tested for its potential to modulate the activity of certain receptors and ion channels.

properties

Molecular Formula

C26H29ClN6O3

Molecular Weight

509 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-phenylmethoxyphenyl)methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C26H29ClN6O3/c27-22-6-7-23(36-19-20-4-2-1-3-5-20)21(16-22)18-28-31-24-17-25(32-8-12-34-13-9-32)30-26(29-24)33-10-14-35-15-11-33/h1-7,16-18H,8-15,19H2,(H,29,30,31)/b28-18+

InChI Key

HOYDJCPMXOOTJZ-MTDXEUNCSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)N5CCOCC5

SMILES

C1COCCN1C2=CC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=CC(=C4)Cl)OCC5=CC=CC=C5

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)NN=CC3=C(C=CC(=C3)Cl)OCC4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.